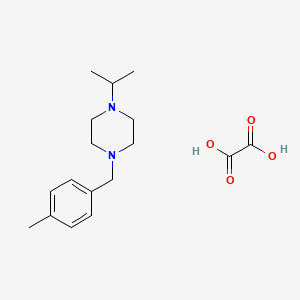
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate is a synthetic compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has been shown to produce various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, the long-term effects of this compound on the brain and body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the main limitations of using this compound is its potential for abuse. Due to its psychoactive effects, it can be easily misused and may pose a risk to researchers who handle it.
Orientations Futures
There are several future directions for research on 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate. One area of interest is its potential applications in the treatment of various disorders such as anxiety and depression. Another area of interest is its potential as a tool for investigating the neural mechanisms underlying drug addiction and withdrawal. Further research is also needed to fully understand the long-term effects of this compound on the brain and body. Overall, 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has significant potential for further scientific research and development.
Méthodes De Synthèse
The synthesis of 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate involves several steps. The first step involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified and reacted with isopropylamine to form the final compound. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential treatment for various disorders such as anxiety, depression, and schizophrenia. In pharmacology, it has been used to study the effects of dopamine and serotonin receptors on behavior and cognition. In neuroscience, it has been used to investigate the neural mechanisms underlying drug addiction and withdrawal.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRQCCITFOYWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
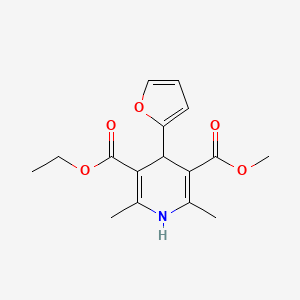
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)

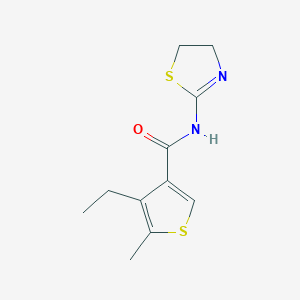
![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)

![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)
![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)
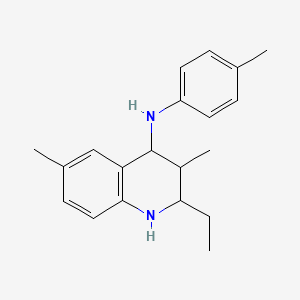
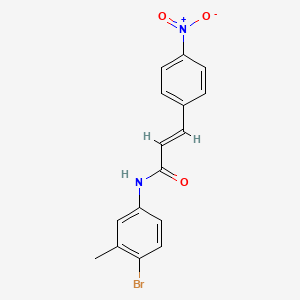
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)